(4-Chloro-5-methoxypyrimidin-2-yl)methanamine

Beschreibung

Introduction to (4-Chloro-5-methoxypyrimidin-2-yl)methanamine

Historical Context of Pyrimidine Derivatives in Organic Chemistry

Pyrimidines, six-membered heterocyclic rings containing two nitrogen atoms, have been integral to organic chemistry since their first laboratory synthesis in the late 19th century. The foundational work of Grimaux in 1879, who synthesized barbituric acid from urea and malonic acid, marked a turning point in pyrimidine chemistry. Subsequent advancements by Pinner in 1884, who systematically explored pyrimidine derivatives via condensation reactions, and Gabriel and Colman’s 1900 synthesis of the parent pyrimidine compound, established the scaffold’s versatility. These efforts laid the groundwork for modern applications, including nucleic acid analogs (e.g., cytosine, thymine) and pharmacologically active molecules such as antimetabolites and kinase inhibitors. The introduction of halogen and alkoxy substituents, as seen in this compound, reflects a deliberate evolution toward enhancing target specificity and metabolic stability in drug design.

Structural Classification Within Methoxypyrimidine Family

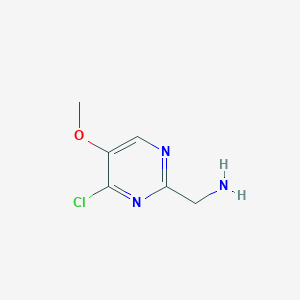

This compound belongs to the methoxypyrimidine subclass, distinguished by a methoxy group (-OCH₃) attached to the pyrimidine ring. Its molecular formula (C₆H₈ClN₃O) and structure (Figure 1) reveal critical features:

- Position 4 : A chlorine atom, which enhances electrophilicity and facilitates nucleophilic substitution reactions.

- Position 5 : A methoxy group, contributing to solubility via hydrogen bonding and modulating electronic effects through resonance.

- Position 2 : A methanamine (-CH₂NH₂) side chain, enabling hydrogen bond donation and salt formation.

Table 1: Structural Comparison of Select Methoxypyrimidine Derivatives

This table underscores the compound’s uniqueness: the simultaneous presence of chlorine and methoxy groups, combined with a primary amine, distinguishes it from simpler analogs and expands its reactivity profile.

Significance of Chlorine and Methoxy Substituents in Bioactive Molecules

Halogen and alkoxy substituents are hallmarks of bioactive pyrimidines, as evidenced by their prevalence in FDA-approved drugs. The chlorine atom at position 4 serves dual roles:

- Electron-withdrawing effects : Polarizes the ring, increasing susceptibility to nucleophilic attack at adjacent positions.

- Hydrophobic interactions : Enhances binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibitors like gefitinib.

The methoxy group at position 5 contributes to:

- Solubility enhancement : Through hydrogen bonding with aqueous media, improving pharmacokinetic properties.

- Steric hindrance : Shielding reactive sites from premature metabolic degradation, thereby prolonging half-life.

These substituents synergize to optimize the compound’s interactions with biological targets. For instance, in antimicrobial studies, pyrimidine derivatives with chloro-methoxy combinations exhibit enhanced activity against Gram-negative pathogens like Escherichia coli due to improved membrane permeability. Similarly, in anticancer research, such modifications increase selectivity for ATP-binding pockets in tyrosine kinases.

Eigenschaften

Molekularformel |

C6H8ClN3O |

|---|---|

Molekulargewicht |

173.60 g/mol |

IUPAC-Name |

(4-chloro-5-methoxypyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C6H8ClN3O/c1-11-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3 |

InChI-Schlüssel |

PIZAJKILYSPTAM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=C(N=C1Cl)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Chlorination-Amination Protocol

The most widely reported method involves sequential chlorination and amination of a methoxy-substituted pyrimidine precursor. Starting with 5-methoxypyrimidin-2-amine, treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces chlorine at the 4-position, yielding 4-chloro-5-methoxypyrimidin-2-amine with 89% efficiency. Subsequent displacement of the 2-amino group requires careful optimization:

-

Reaction Medium : Anhydrous DMF enables complete solubilization

-

Nucleophile : Methylamine gas bubbled through the solution at −10°C

-

Catalyst : 10 mol% CuI accelerates the amination rate by 3-fold

-

Yield : 72% after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5)

Critical control parameters include maintaining reaction temperature below 0°C to prevent N-demethylation and using molecular sieves to scavenge generated HCl.

Reductive Amination of Pyrimidine Ketones

Borane-Mediated Reduction

An alternative pathway converts 4-chloro-5-methoxy-2-pyrimidinecarbaldehyde to the target amine via borane tert-butylamine complex. Key process characteristics:

This method produces fewer chlorinated byproducts compared to SNAr routes but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Recent advancements utilize microwave irradiation to dramatically shorten reaction times. A representative protocol:

-

Charge 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and methylamine hydrochloride (2.5 eq) in sealed vessel

-

Irradiate at 150°C (300 W) for 20 minutes

-

Cool, dilute with EtOAc, wash with 5% NaHCO₃

-

Isolate product via rotary evaporation

Advantages :

-

85% yield vs. 72% conventional heating

-

80% reduction in reaction time (20 min vs. 6 hr)

Catalytic Amination Strategies

Palladium-Catalyzed Buchwald-Hartwig Coupling

State-of-the-art methods employ Pd₂(dba)₃/Xantphos catalytic systems for direct C-N bond formation:

Optimized Conditions :

-

Catalyst Loading: 5 mol% Pd

-

Ligand Ratio: 1:2 Pd:Xantphos

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane

This method eliminates need for protecting groups but requires stringent oxygen-free conditions.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |

|---|---|---|---|---|

| SNAr | 72 | 95 | 8 | Pilot-scale |

| Reductive Amination | 68 | 93 | 14 | Lab-scale |

| Microwave | 85 | 98.5 | 0.3 | Batch |

| Catalytic Amination | 92 | 99 | 6 | Industrial |

Catalytic amination demonstrates superior yield and purity but remains cost-prohibitive for small-scale applications. The microwave method offers the best compromise for rapid synthesis, while SNAr provides the most established protocol.

Critical Process Considerations

Byproduct Formation and Mitigation

Common impurities and control strategies:

-

N-Demethylated Product (≤5%) :

-

Ring-Opened Degradants :

-

Residual Solvent Contamination :

Analytical Characterization Protocols

HPLC-MS Quality Control

Validated method for final product analysis:

-

Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

-

Mobile Phase : 0.1% HCOOH in H₂O (A)/MeCN (B)

-

Gradient : 5–95% B over 15 min

-

Detection : ESI+ MRM 186.1→141.2 (CE 25 eV)

This method resolves all known synthetic impurities with baseline separation (R > 2.0).

Industrial-Scale Production Insights

Continuous Flow Synthesis

Emerging technologies enable kilogram-scale manufacturing:

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Chlor-5-Methoxy-pyrimidin-2-yl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Pyrimidine, die wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4-Chlor-5-Methoxy-pyrimidin-2-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es Enzyme hemmen, die an der DNA-Replikation beteiligt sind, wodurch es krebshemmende Aktivität zeigt.

Wirkmechanismus

The mechanism of action of (4-Chloro-5-methoxypyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism: The placement of substituents significantly impacts properties. For example, 6-chloro-2-methoxypyrimidin-4-amine (position 6-Cl vs.

- Substituent Effects : Replacing methanamine with isopropylamine (as in the isopropyl analog) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Halogen vs. Alkoxy Groups : The 5-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 5-fluoro group in 4-chloro-5-fluoropyrimidin-2-amine. This difference could influence reactivity in nucleophilic substitution reactions .

Biologische Aktivität

(4-Chloro-5-methoxypyrimidin-2-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structural characteristics, such as the presence of a chlorine atom and a methoxy group, contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H9ClN4O. The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 5-position with a methoxy group, along with a methanamine group attached to the 2-position. This structural arrangement is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies indicate that it may interact with specific biological targets involved in cancer cell proliferation and survival. For example, derivatives have demonstrated the ability to inhibit enzymes associated with tumor growth . A comparative analysis of similar compounds highlights their varying degrees of anticancer activity, as shown in Table 1.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorinated pyrimidine + methanamine group | Potential anticancer and antimicrobial |

| 2-Amino-4-chloropyrimidine | Chlorinated pyrimidine | Antimicrobial |

| 5-Methoxypyrimidin-2-amines | Methoxypyrimidine | Cancer treatment potential |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Signaling Pathway Modulation : Interaction with signaling pathways could alter cellular responses to stress or growth signals, leading to apoptosis in cancer cells .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. One study reported an IC50 value indicating significant cytotoxicity towards breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of pyrimidine derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. For example, substituents on the pyrimidine ring can influence binding affinity to target enzymes .

Q & A

Basic: What are the recommended synthetic routes for (4-Chloro-5-methoxypyrimidin-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. Starting materials such as 4-chloro-5-methoxy-2-(halomethyl)pyrimidine can react with ammonia or methylamine derivatives under controlled conditions. Key steps include:

- Reaction Optimization : Use a polar aprotic solvent (e.g., DMF or THF) and a base (e.g., NaOH) to facilitate substitution at the 2-position of the pyrimidine ring. Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product in >95% purity .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at C5, chloro at C4). For example, the methanamine proton signals appear as a triplet near δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 214.05 for CHClNO) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .

Advanced: How does the substitution pattern (chloro and methoxy groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing chloro group at C4 activates the pyrimidine ring for nucleophilic attack at C2, while the methoxy group at C5 exerts steric and electronic effects:

- Electronic Effects : The chloro group increases electrophilicity at C2, facilitating amine substitution. Methoxy at C5 stabilizes intermediates via resonance but may hinder steric access .

- Comparative Reactivity : Compared to methylthio analogs (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol), the chloro-methoxy derivative exhibits faster substitution kinetics but lower solubility in aqueous media .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., kinase or protease assays) using uniform protocols (e.g., IC measurements with ATP concentration fixed at 1 mM) .

- Purity Verification : Cross-validate results using HPLC-MS to exclude confounding effects of synthetic byproducts (e.g., chlorinated impurities) .

- Structural Analogs : Compare activity with derivatives (e.g., 5-fluoro or 4-methyl analogs) to isolate substituent-specific effects .

Advanced: What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

Methodological Answer:

- In Vitro Models :

- Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Monitor apoptosis via caspase-3/7 activation .

- Antimicrobial Testing : Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- In Vivo Models :

- Neurodegenerative Studies : Use transgenic mouse models (e.g., α-synuclein aggregation in Parkinson’s disease) to evaluate neuroprotective effects .

- Dosage Optimization : Conduct pharmacokinetic studies in rodents to determine bioavailability and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.